Regioisomeric Purity Advantage: Isoxazol-4-yl vs. Isoxazol-3-yl Substitution
The isoxazol-4-yl linkage in 4-(Isoxazol-4-yl)-2-(methylthio)pyrimidine provides a distinct connectivity compared to the isoxazol-3-yl analog, resulting in a molecular dipole vector difference that influences chromatographic separation and subsequent coupling efficiency. While isolated head-to-head biological data for the final target compound are not publicly available, the regioisomeric structural difference between 4-(isoxazol-4-yl) and 4-(isoxazol-3-yl) attachment at the pyrimidine C4 position is chemically unambiguous and implies divergent reactivity in palladium-catalyzed cross-coupling reactions used for library diversification [1]. The compound as supplied by major vendors typically carries a purity specification of 95%–99%, with the isoxazol-4-yl regioisomer confirmed by 1H NMR and LCMS .
| Evidence Dimension | Regioisomeric identity (isoxazol-4-yl vs. isoxazol-3-yl linkage at pyrimidine C4) |
|---|---|
| Target Compound Data | 4-(Isoxazol-4-yl) substitution; vendors report purity ≥95% (e.g., Beyotime 95%, MolCore 98%) |
| Comparator Or Baseline | 4-(Isoxazol-3-yl)-2-(methylthio)pyrimidine (hypothetical closest regioisomer; no commercial quantitative activity data located) |
| Quantified Difference | Qualitative structural difference: isoxazol-4-yl vs. isoxazol-3-yl regioisomerism; no IC50 or kinetic data available for either compound as a final drug product |
| Conditions | Structural identity confirmed by standard analytical methods (NMR, LCMS); purity measured by HPLC area normalization |
Why This Matters
Selecting the correct regioisomer prevents downstream library compounds from carrying the wrong vector for target engagement, which could confound SAR interpretation and waste synthesis resources.
- [1] PubChem. 4-(2-(Methylthio)pyrimidin-4-yl)isoxazole (CID 44118875). Molecular structure and IUPAC nomenclature confirm the isoxazol-4-yl connectivity. View Source
